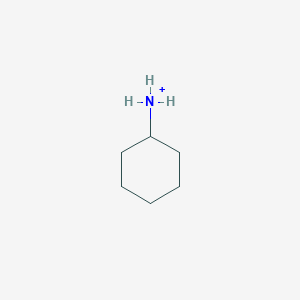

Cyclohexylammonium ion

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N+ |

|---|---|

Molecular Weight |

100.18 g/mol |

IUPAC Name |

cyclohexylazanium |

InChI |

InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2/p+1 |

InChI Key |

PAFZNILMFXTMIY-UHFFFAOYSA-O |

SMILES |

C1CCC(CC1)[NH3+] |

Canonical SMILES |

C1CCC(CC1)[NH3+] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Cyclohexylammonium Ion Systems

Quantum Chemical Approaches to Electronic Structure and Conformation

Quantum chemical methods are fundamental tools for investigating the intrinsic properties of the cyclohexylammonium ion, providing insights into its electronic structure and conformational preferences. These computational approaches allow for a detailed examination of the ion at the atomic level, which is often challenging to achieve through experimental means alone.

Density Functional Theory (DFT) Calculations of Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of many-body systems, including the this compound. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient approach to determining ground state properties. wikipedia.orgescholarship.org Modern DFT calculations can predict a wide range of properties, including structural, chemical, optical, and vibrational characteristics of materials. nih.govmdpi.com

In the context of the this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and determine the ground state energy. researchgate.netjksus.org These calculations are crucial for understanding the stability of the ion and its derivatives. For instance, in a study of cyclohexylammonium perchlorate, DFT calculations were used to analyze intermolecular interactions and explore the compound's stability through Natural Bond Orbital (NBO) analysis. researchgate.net Furthermore, DFT has been utilized to investigate the adsorption of cyclohexylamine (B46788) on nanotubes, where a significant change in the HOMO-LUMO energy gap upon adsorption suggests the potential for sensor applications. researchgate.net

The accuracy of DFT calculations allows for the evaluation of global reactivity descriptors, such as ionization potential and electron affinity, which are approximated from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively. researchgate.net This information provides valuable insights into the chemical reactivity of the this compound system.

Table 1: Selected DFT-Calculated Properties for Cyclohexylammonium-related Systems

| System | Property | Computational Level | Finding | Reference |

| Cyclohexylammonium Perchlorate | Intermolecular Interactions | DFT/B3LYP/6-311++G(d,p) | NBO analysis revealed charge delocalization and stability. | researchgate.net |

| Cyclohexylamine on Cu-doped BN-nanotube | Adsorption Energy | DFT | Substantial increase in reactivity and sensitivity upon doping. | researchgate.net |

| Cyclohexylamine on Cu-doped BN-nanotube | HOMO-LUMO Gap | DFT | Reduction from 2.28 to 1.42 eV upon adsorption. | researchgate.net |

| Cyclohexylammonium Cobalt Complex | Vibrational Frequencies | DFT/B3LYP/6-311+G(d,p) | Good agreement between theoretical and experimental IR spectra. | jksus.org |

Ab Initio Methods for Ion Pair Equilibria and Reactivity

Ab initio quantum mechanical methods provide a rigorous framework for studying ion pair equilibria and reactivity, offering insights that complement experimental findings. These methods, which are based on first principles without empirical parameters, are particularly useful for characterizing transition states and understanding reaction mechanisms. nih.gov

For instance, ab initio Hartree-Fock calculations have been successfully employed to model the various electronic mechanisms involved in the hydrogen isotope exchange kinetics between arenes and lithium cyclohexylamide (LiCHA). nih.gov These calculations, even with modest basis sets, have provided good correlations with experimental reactivities and equilibrium lithium ion pair acidities. nih.gov Further characterization of the transition states in these exchange reactions has been achieved by using ammonia (B1221849) as a model for cyclohexylamine. nih.gov

The study of ion pair acidities, a measure of the thermodynamic stability of ion pairs, has also benefited from ab initio calculations. nih.gov Experimental ion pair pK's of lithium salts in THF have shown good correlations with ab initio calculations at the Hartree-Fock 6-31+g(d) level. acs.org These computational models often involve specific coordination of solvent molecules, such as ether, with the lithium cation to accurately represent the solvated species. acs.org Such studies are crucial for understanding the behavior of organolithium compounds in solution, where aggregation and solvation play significant roles. nih.gov

Conformational Analysis of Cyclohexylammonium in Gas Phase and Solution

The conformational landscape of the this compound is a key determinant of its physical and chemical properties. Computational methods are invaluable for exploring the potential energy surface and identifying stable conformers in both the gas phase and in solution. researchgate.net

Theoretical studies on cyclohexylamine and its protonated forms have been conducted using methods like DFT and the conductor-like polarizable continuum model (CPCM) to account for solvation effects. acs.orgnih.govresearchgate.net These studies have shown that the relative stability of conformers can change significantly between the gas phase and an aqueous solution. For example, conformers with an intramolecular hydrogen bond may be predominant in the gas phase, but their contribution is greatly reduced in aqueous solution due to interactions with water molecules. researchgate.net

The position of the ammonium (B1175870) group (axial vs. equatorial) on the cyclohexane (B81311) ring is a critical factor influencing stability. nih.gov Generally, the equatorial position is preferred. nih.gov The Gibbs energy of solvation and its components (electrostatic, nonelectrostatic, and conformational change) are calculated to understand the hydration of these compounds. acs.orgnih.gov These calculations reveal that structural features such as the orientation of the nitrogen lone pairs and, in the case of diamines, the distance and relative orientation between the amino groups, are important for hydration. nih.gov

Table 2: Conformational Preferences of Cyclohexylammonium-related Species

| Compound | Phase | Method | Key Finding | Reference |

| Cyclohexylamine | Gas Phase & Aqueous Solution | DFT/CPCM | Equatorial conformer is generally preferred. | nih.gov |

| Protonated Cyclohexyldiamines | Aqueous Solution | MP2/aug-cc-pVDZ/CPCM | Significant differences in hydration Gibbs energy among isomers. | researchgate.net |

| 2-Isopropylaminoethanol | Gas Phase & Aqueous Solution | DFT/CPCM | Intramolecular H-bond conformers are less stable in solution. | researchgate.net |

| Phenylcyclohexane | Gas Phase | QCISD/G-311G(2df,p) | Excellent agreement with experimental conformational free energy. | researchgate.net |

Molecular Interactions and Solvation Dynamics

The behavior of the this compound in condensed phases is governed by a complex interplay of molecular interactions, including hydrogen bonding and other non-covalent forces. Understanding these interactions is crucial for elucidating the structure and dynamics of cyclohexylammonium-containing systems.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are among the most important non-covalent interactions, playing a pivotal role in determining the structure and properties of chemical and biological systems. jchemrev.commdpi.com In the context of the this compound, both intramolecular and intermolecular hydrogen bonds are significant.

Theoretical studies have investigated the hydration of protonated cyclohexylamine and cyclohexyldiamines, revealing the structure of the hydration shell around the charged ammonium group (NH3+). researchgate.net These studies, combining molecular dynamics (MD) simulations with DFT calculations, show that on average, 3-4 water molecules surround the NH3+ group. researchgate.net The strength and nature of the amine-water hydrogen bonds have been quantified by calculating complexation energies and analyzing vibrational frequency shifts. researchgate.net

In the solid state, intermolecular hydrogen bonds are crucial for crystal packing. For example, in the crystal structure of cyclohexylammonium nitrate (B79036), each proton of the ammonium group is hydrogen-bonded to two oxygen atoms of the nitrate ion, creating a three-dimensional network. researchgate.net Similarly, in a cyclohexylammonium hydrogen maleate (B1232345) salt, intricate hydrogen bonding networks involving the cation, the maleate anion, and water molecules give rise to a 2D supramolecular structure. semanticscholar.org These interactions include simple N–H···O and O–H···O bonds, as well as bifurcated N–H···(O, O) hydrogen bonds. semanticscholar.org

Ion-Dipole and C-H···π Interactions in Self-Assemblies

Beyond conventional hydrogen bonds, other non-covalent interactions such as ion-dipole and C-H···π interactions play a significant role in the self-assembly of cyclohexylammonium-based systems. liverpool.ac.uk These weaker interactions can collectively influence the formation of complex supramolecular architectures. whiterose.ac.uk

In the self-assembly of a cobalt complex containing cyclohexylammonium cations, the crystal arrangement is stabilized by N(C)–H…Cl hydrogen bonds between the cations and the inorganic anions. jksus.orgbohrium.com The study of intermolecular interactions using Hirshfeld surface analysis and related computational tools provides quantitative insights into these contacts. jksus.org

C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are also recognized as important in preorganized aromatic receptors. whiterose.ac.uk While direct evidence for C-H···π interactions involving the this compound itself is less documented in the provided results, the principles of supramolecular chemistry suggest their potential importance in systems where the cation is in proximity to aromatic moieties. liverpool.ac.ukuef.fi The interplay of these various non-covalent forces, including electrostatic ion-dipole interactions, governs the recognition and binding of ionic guest species in self-assembled host molecules. liverpool.ac.uk

Reactivity Descriptors and Mechanistic Insights from Computational Models

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. schrodinger.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to act as a nucleophile.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. csic.es A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity. rsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a more quantitative measure of reactivity. acs.org

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. A higher chemical potential indicates a greater tendency to donate electrons. scispace.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. csic.es |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a species to accept electrons. A higher value indicates a stronger electrophile. scispace.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. csic.es |

In addition to these global descriptors, local reactivity descriptors , such as the Fukui function , are used to identify the most reactive sites within a molecule. researchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps to predict where a nucleophilic or electrophilic attack is most likely to occur.

Mechanistic Insights:

Computational models also offer profound insights into reaction mechanisms involving the this compound. For instance, in hydrogen atom transfer (HAT) reactions, computational studies can calculate the reaction barriers for the abstraction of a hydrogen atom from different positions on the cyclohexyl ring. nih.gov Such calculations have been instrumental in understanding the reactivity of related species, revealing, for example, that the azidyl radical (N3•) is a key reactive species in certain HAT reactions involving cyclohexylamine, with its concentration regulated by complexation with the azide (B81097) ion (N3–). nih.gov

Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the ion. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For the this compound, the region around the -NH3+ group would exhibit a strong positive potential, making it a likely site for interaction with nucleophiles.

While a comprehensive set of reactivity descriptors for the isolated this compound is not readily compiled, studies on compounds containing this ion, such as cyclohexylammonium perchlorate, have employed these computational tools to analyze its electronic properties and predict its behavior. researchgate.net

Crystallographic and Solid State Structural Elucidation of Cyclohexylammonium Salts and Derivatives

Advanced Single Crystal X-ray Diffraction Analysis of Cyclohexylammonium Compounds

Single crystal X-ray diffraction (SXRD) stands as the definitive method for the precise determination of molecular and crystal structures. This technique has been extensively applied to various cyclohexylammonium compounds, revealing detailed information about bond lengths, angles, and the conformation of the cyclohexylammonium cation. In its salts, the cation typically adopts a stable chair conformation with the ammonium (B1175870) group situated in an equatorial position to minimize steric hindrance. iucr.orgdntb.gov.uaresearchgate.net

The analysis of cyclohexylammonium chloride, for instance, provided an accurate determination of the simplest cyclohexane (B81311) derivative, showing the cyclohexane ring in a chair form with an equatorially substituted ammonium group. iucr.org The ammonium group is staggered relative to the ring and is hydrogen-bonded to three neighboring chloride ions, which is a key stabilizing force in the crystal lattice. iucr.org Similarly, in cyclohexylammonium thiocyanate (B1210189), the cation's ring also adopts a slightly distorted chair conformation with the ammonium group in an equatorial position. dntb.gov.uaresearchgate.net

The power of SXRD extends to more complex systems, such as in the analysis of bis(cyclohexylammonium) diphenyldioxalatostannate(IV), where the two cyclohexylammonium cations, each in a chair conformation, compensate for the negative charge of the tin-based dianion. researchgate.netnih.gov In another example, the structure of bis(cyclohexylammonium) succinate (B1194679) succinic acid salt adduct was elucidated, revealing two cyclohexylammonium cations, a succinate dianion, and a neutral succinic acid molecule within the asymmetric unit. researchgate.netnih.goviucr.org

Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a critical area of study. These different forms, or polymorphs, can exhibit distinct physical properties. Pseudopolymorphism refers to solvates and hydrates, where solvent molecules are incorporated into the crystal lattice.

In the context of cyclohexylammonium salts, polymorphism can be influenced by factors such as the conformation of the flexible cyclohexyl ring and competing intermolecular interactions. mdpi.com The disorder of the cyclohexylammonium cation, where the ammonium group occupies both equatorial and the less favored axial positions, has been observed in the salt with terephthalic acid, creating a special case that combines different types of hydrogen-bonded assemblies. acs.org This disorder can be a precursor to or an indicator of potential polymorphic forms.

Furthermore, studies on related pharmaceutical compounds have highlighted the existence of pseudopolymorphic forms, such as monohydrates and dihydrates, which can be identified and characterized by techniques including thermogravimetric analysis (TGA) and differential thermal analysis (SDTA). google.com For example, a monohydrated pseudopolymorph of a complex salt showed a specific weight loss corresponding to dehydration at approximately 110°C. google.com The disorder of the cyclohexylammonium cation has been attributed to several factors, including loose packing in hydrophobic regions, repulsive C-H---H-C contacts, the occupation of both axial and equatorial positions by the ammonium group, and phase transitions induced by temperature changes. nih.gov

Co-crystals are multi-component crystalline solids in which different neutral molecules are held together in a stoichiometric ratio, primarily through non-covalent interactions. crystalpharmatech.com The cyclohexylammonium cation is an effective building block in crystal engineering, capable of forming co-crystals and salts with a variety of molecules, particularly organic acids. researchgate.netacs.org

For instance, the reaction of cyclohexylamine (B46788) with dicarboxylic acids can lead to the formation of organic salts where proton transfer occurs, and the resulting cyclohexylammonium cations and carboxylate anions are assembled via strong N-H···O hydrogen bonds. researchgate.net An example is the co-crystal formed between cyclohexylammonium and hydrogen maleate (B1232345), which also incorporates a water molecule, leading to a hemi-hydrated salt. semanticscholar.orgexlibrisgroup.com In another complex system, a salt adduct containing two cyclohexylammonium cations, a succinate dianion, and a neutral succinic acid molecule has been characterized. researchgate.netnih.goviucr.org This structure demonstrates how cyclohexylammonium can facilitate the assembly of multiple components into a single, ordered crystalline lattice. researchgate.netnih.goviucr.org

The formation of these co-crystals and salts is governed by a balance of intermolecular forces, including hydrogen bonding, van der Waals forces, and sometimes π-stacking interactions. crystalpharmatech.com The directional nature of these interactions allows for the rational design of supramolecular architectures. mdpi.comresearchgate.net

The cyclohexylammonium cation, with its -NH3+ group, is a potent hydrogen-bond donor, capable of forming multiple N-H···X bonds (where X is an electronegative atom like O, N, or a halide). These interactions are fundamental to the formation of predictable supramolecular structures, often referred to as supramolecular synthons. researchgate.net

In the crystal structure of cyclohexylammonium chloride, the ammonium group forms hydrogen bonds with three adjacent chloride ions, with an average N-H···Cl⁻ distance of 3.18 Å. iucr.org In cyclohexylammonium thiocyanate, the cations and anions are linked by both N-H···N and N-H···S hydrogen bonds, creating a three-dimensional network. researchgate.net

When combined with carboxylates, the cyclohexylammonium cation frequently forms strong N-H···O hydrogen bonds. researchgate.net In the case of bis(cyclohexylammonium) succinate succinic acid, the cations act as multidentate hydrogen-bond donors, linking strands of succinate and succinic acid molecules into two-dimensional layered structures. researchgate.netnih.goviucr.org Similarly, in cyclohexylammonium hydrogen maleate hemihydrate, simple N–H···O and O–H···O bonds, along with bifurcated N–H···(O, O) hydrogen bonds, create rings and a 2D network. semanticscholar.orgexlibrisgroup.com These recurring hydrogen-bonding patterns are key to crystal engineering, allowing for the construction of materials with desired topologies. nih.gov

A table summarizing the hydrogen bond geometries in selected cyclohexylammonium salts is provided below.

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Ref |

| Cyclohexylammonium Chloride | N-H···Cl⁻ | - | - | 3.180 (avg) | - | iucr.org |

| Bis(cyclohexylammonium) diphenyldioxalatostannate(IV) | N-H···O | 0.91 | 1.88-2.12 | 2.778-3.001 | 167-171 | nih.gov |

| Cyclohexylammonium Thiocyanate | N-H···N | 0.93 | 2.05 | 2.959(3) | 165 | researchgate.net |

| Cyclohexylammonium Thiocyanate | N-H···S | 0.93 | 2.50 | 3.411(2) | 167 | researchgate.net |

| Bis(cyclohexylammonium) succinate succinic acid salt adduct | N-H···O | 0.91 | 1.81-2.09 | 2.715-2.977 | 170-177 | nih.gov |

Charge-assisted hydrogen bonds (CAHBs) are a particularly strong class of hydrogen bonds where at least one of the participating molecules is charged. The N+-H···X⁻ interactions (where X is an anion like Cl⁻, Br⁻) or N+-H···O⁻ interactions found in cyclohexylammonium salts are prime examples of CAHBs. These bonds are significantly stronger than their neutral counterparts and play a dominant role in the crystal packing of these salts. The refinement of the cyclohexylammonium chloride structure confirmed that the crystal lattice is stabilized by these N-H···Cl⁻ hydrogen bonds. iucr.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). While less common for the cyclohexylammonium ion itself to participate directly, its salts can be engineered into larger supramolecular assemblies that utilize halogen bonding. For example, N-cyclohexylammonium resorcinarene (B1253557) chloride has been used as a host system where the chloride anion acts as a halogen bond acceptor for a diiodoperfluorobutane molecule (a halogen bond donor). acs.orgbeilstein-journals.orgjyu.fibeilstein-journals.org In this assembly, the I···Cl⁻ halogen bond is a key interaction that drives the formation of a dimeric capsule. acs.org The strength and directionality of these interactions make them powerful tools in the design of complex solid-state architectures. beilstein-journals.orgnih.gov

Structure-Property Relationships in Crystalline Cyclohexylammonium Architectures

The precise arrangement of ions and molecules in the crystalline state, as determined by diffraction methods, directly influences the macroscopic properties of cyclohexylammonium-based materials. Understanding these structure-property relationships is a central goal of crystal engineering. mdpi.com

The hydrogen-bonding network is a key determinant of many properties. The extensive N-H···X hydrogen bonds in cyclohexylammonium salts contribute to their thermal stability. iucr.orgresearchgate.net The flexibility of the cyclohexylammonium cation and its ability to form diverse hydrogen bond networks can lead to materials with interesting physical properties. For example, the disorder-order transition of cyclohexylammonium cations in a hybrid perovskite structure, (C6H11NH3)2PbBr4, induces a ferroelectric phase transition at 363 K, which is associated with reversible dielectric and nonlinear optical switching. researchgate.netacs.orgnih.gov

The use of cyclohexylammonium as a template in the synthesis of other materials also highlights structure-property relationships. Cyclohexylammonium hexaisothiocyanatonickelate(II) dihydrate, when used as a single-source precursor, decomposes to form high surface area, mesoporous nickel oxide and nickel sulfide (B99878). researchgate.netmdpi.comresearchgate.net The initial crystal structure of the precursor, with its specific arrangement of cations, anions, and water molecules, influences the morphology and properties of the final ceramic product. mdpi.com Similarly, a cyclohexylammonium iron(III) complex serves as a precursor for α-Fe2O3 and FeS nanoparticles, whose magnetic properties are influenced by their size and crystallinity, which are in turn dictated by the decomposition of the parent crystal structure. nih.gov

Below is a table of selected cyclohexylammonium compounds and their notable properties linked to their crystal structure.

| Compound | Crystal System | Space Group | Key Structural Feature | Associated Property | Ref |

| Cyclohexylammonium Chloride | Orthorhombic | Pca2₁ | 3D network via N-H···Cl⁻ hydrogen bonds. | Crystal stability. | iucr.org |

| Cyclohexylammonium Thiocyanate | Trigonal | R-3c:H | 3D network via N-H···N and N-H···S hydrogen bonds. | Defined three-dimensional packing. | researchgate.net |

| (C₆H₁₁NH₃)₂[PbBr₄] | Orthorhombic | Cmca | Layered perovskite; disorder-order transition of cations. | Ferroelectric phase transition, NLO switching. | researchgate.netacs.orgnih.gov |

| (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O | Triclinic | P-1 | 2D layered structure via extensive hydrogen bonding. | Precursor for high surface area NiO and NiS. | researchgate.netmdpi.comresearchgate.net |

| Bis(cyclohexylammonium) succinate succinic acid adduct | Monoclinic | C2/c | 2D layers from N-H···O bonds linking succinate-succinic acid strands. | Controlled supramolecular self-assembly. | researchgate.netnih.goviucr.org |

Supramolecular Chemistry and Molecular Recognition Involving Cyclohexylammonium Ion

Host-Guest Chemistry with Macrocyclic Receptors

The encapsulation of guest molecules by macrocyclic hosts is a cornerstone of supramolecular chemistry. The cyclohexylammonium ion and its derivatives are frequently studied guests due to their well-defined geometry and capacity for multiple types of non-covalent interactions.

The stability of host-guest complexes is quantified by the binding constant (Kₐ), while the nature of the forces driving the association is revealed by thermodynamic parameters such as changes in enthalpy (ΔH°) and entropy (ΔS°). Studies with cucurbit[n]uril (Q[n] or CB[n]) macrocycles have provided detailed insights into the binding of cyclohexylammonium moieties.

For instance, isothermal titration calorimetry (ITC) has been used to quantify the interaction between cucurbit mdpi.comuril (Q mdpi.com) and a series of guests featuring a cyclohexyl group. iucr.org These studies show that the host-guest interactions are driven by both favorable enthalpy and entropy changes. iucr.org The negative enthalpy change (ΔH°) is attributed to ion-dipole interactions and the release of high-energy water molecules from the host's cavity, while the positive entropy change (TΔS°) stems from the classic hydrophobic effect involving the cyclohexyl group. iucr.org

Notably, Q mdpi.com can simultaneously accommodate two cyclohexyl moieties within its large hydrophobic cavity, forming a stable 1:2 ternary complex. iucr.org The binding affinity for a guest like N-(3-aminopropyl)cyclohexylamine (N3ACyA) is significantly high, with a binding constant (Kₐ) of 1.55 × 10⁷ M⁻¹, which is substantially larger than for many other ternary complexes. iucr.org

| Host | Guest | Kₐ (M⁻¹) | ΔG° (kJ·mol⁻¹) | ΔH° (kJ·mol⁻¹) | TΔS° (kJ·mol⁻¹) | Stoichiometry (Host:Guest) |

| Q mdpi.com | Cyclohexylamine (B46788) (CyA) | (3.07 ± 0.11) x 10⁶ | -37.03 ± 0.09 | -25.56 ± 0.28 | 11.47 | 1:2 |

| Q mdpi.com | N-ethylcyclohexylamine (NECyA) | (5.19 ± 0.15) x 10⁶ | -38.30 ± 0.07 | -29.98 ± 0.35 | 8.32 | 1:2 |

| Q mdpi.com | N-cyclohexylethanolamine (NCyEA) | (7.33 ± 0.21) x 10⁶ | -39.16 ± 0.07 | -27.69 ± 0.33 | 11.47 | 1:2 |

| Q mdpi.com | N-(3-aminopropyl)cyclohexylamine (N3ACyA) | (1.55 ± 0.04) x 10⁷ | -41.03 ± 0.06 | -26.77 ± 0.17 | 14.26 | 1:2 |

Table 1: Thermodynamic data for the complexation of various cyclohexylamine derivatives with Cucurbit mdpi.comuril in aqueous solution at 298.15 K. Data sourced from reference iucr.org.

The selective binding of the this compound by macrocyclic hosts is governed by a combination of non-covalent interactions, a principle known as molecular recognition. The primary driving forces include:

Ion-Dipole Interactions : The positively charged ammonium (B1175870) group (-NH₃⁺) of the guest interacts strongly with the electron-rich portals of hosts like cucurbiturils, which are lined with carbonyl oxygen atoms. iucr.orgscience.gov This electrostatic attraction is a major contributor to binding affinity and orientation. iucr.org

Hydrophobic Effect : The nonpolar cyclohexyl ring is driven out of the aqueous phase and into the hydrophobic cavity of the host molecule. This process is entropically favorable as it releases ordered water molecules from both the host cavity and the surface of the guest. iucr.org

Hydrogen Bonding : In hosts like crown ethers, the oxygen atoms can act as hydrogen bond acceptors for the protons of the ammonium group, contributing to complex stability. rsc.org However, for cucurbiturils, studies suggest that ion-dipole interactions are a more significant factor than direct hydrogen bonding. science.gov

C-H···π Interactions : Additional stabilization can arise from weak hydrogen bonds between the C-H bonds of the included cyclohexyl ring and the electron-rich inner walls of the host. iucr.org

Selectivity is achieved through complementarity in size, shape, and electronic character between the host and guest. For example, the cavity size of a crown ether determines its preference for cations of a specific ionic radius. rsc.org Similarly, the dimensions of the cucurbit[n]uril cavity dictate which guests can be accommodated. For instance, cucurbit acs.orguril (CB6) has an effective container volume that allows it to bind cyclohexylmethylammonium ion, but it excludes slightly larger molecules due to a high energy barrier for entry and steric repulsion inside the cavity. science.govscience.gov

The binding of a guest to a macrocyclic host is not an isolated event and can be influenced by external factors. This responsiveness is a key feature in the development of "smart" molecular systems.

Environmental Responsiveness refers to the influence of the surrounding medium on the host-guest interaction. Key factors include:

Salt Concentration : The presence of other ions in solution, such as metal cations from salts, can significantly affect binding. These cations can compete with the ammonium group of the guest for binding to the host's portals, thereby reducing the binding constant of the organic guest. science.govscience.gov The kinetics and thermodynamics of complexation between cyclohexylmethylammonium ion and CB6 have been shown to be dependent on both salt concentration and the size of the competing cation. science.govscience.gov

pH : Changes in pH can alter the protonation state of the guest amine or the host itself, which can switch the binding on or off.

Temperature : As with all thermodynamic processes, temperature affects the equilibrium constant of the host-guest binding. science.gov

Allosteric Effects involve the regulation of binding at one site on a host molecule by the binding of an effector at a different, distant site. nih.gov While specific examples involving the simple this compound are not extensively detailed, the principle is fundamental to complex supramolecular systems. For example, in multi-component assemblies, the binding of a metal ion to one part of a macrocyclic receptor can induce a conformational change that either enhances (positive allostery) or diminishes (negative allostery) the binding affinity for another guest at a separate site. rsc.orgrsc.org This mechanism is crucial for creating molecular switches and sensors. whiterose.ac.uknih.gov

Self-Assembly Processes Directed by Cyclohexylammonium Moieties

The directional and specific nature of the non-covalent interactions involving the this compound allows it to act as a powerful structure-directing agent. It can guide the assembly of molecules into well-defined, ordered architectures in both the solid state and solution.

Supramolecular Organic Frameworks (SOFs) are crystalline porous materials constructed from organic building blocks held together by non-covalent interactions. The inclusion of guest molecules can be a key strategy in directing the assembly of these frameworks.

Research has demonstrated that host-guest complexes can serve as the building units for SOFs. In one such example, novel cucurbit acs.orguril-based SOFs were prepared by exploiting the outer-surface interactions of Q acs.org. rhhz.net The inclusion of guests like N-(3-aminopropyl)cyclohexylamine within the Q acs.org cavity modifies the surface properties of the host-guest complex, which then directs the formation of a specific, ordered, porous topology. rhhz.net

In a related area, organic ammonium cations, including cyclohexylammonium, have been used as templating agents in the synthesis of metal-organic frameworks (MOFs). A three-dimensional porous cadmium-benzenetricarboxylate framework was synthesized using cyclohexylamine as a template, where the resulting cyclohexylammonium cations reside in the channels of the framework, playing crucial roles in templating the structure and balancing charge. acs.org

Ionic self-assembly relies on electrostatic interactions, often complemented by hydrogen bonding and other weak forces, to build supramolecular structures. The this compound is an exemplary component for this process, acting as a multidentate hydrogen-bond donor. iucr.orgiucr.org

In the solid state, this is a key principle of crystal engineering. Numerous studies have shown that reacting cyclohexylamine with various carboxylic or sulfonic acids leads to proton transfer, forming cyclohexylammonium salts. researchgate.net In the resulting crystals, the ammonium group forms robust, directional N-H···O hydrogen bonds with the carboxylate or sulfonate groups of the anions. iucr.orgiucr.orgresearchgate.net These interactions link the components into predictable patterns, such as one-dimensional strands, two-dimensional layers, and complex three-dimensional networks. iucr.orgiucr.orgresearchgate.netrsc.org For instance, the co-crystallization of cyclohexylamine and succinic acid produces a salt in which succinate (B1194679) anions and succinic acid molecules form hydrogen-bonded strands, and the cyclohexylammonium cations link these strands into two-dimensional sheets. iucr.orgiucr.org

In solution, the presence of ions can drive the self-assembly of surfactants and other amphiphiles. While the this compound itself doesn't form micelles, its role as a counterion can influence the aggregation of other molecules, demonstrating how ionic interactions are fundamental to ordering in both liquid and solid phases.

Templating Effects in Supramolecular Synthesis

The this compound plays a significant role as a templating agent in supramolecular synthesis. Its specific size, shape, and charge distribution enable it to direct the assembly of molecular components into well-defined, ordered superstructures that would not be readily accessible otherwise. This templating effect is crucial in the formation of various complex materials, including metal-organic frameworks and polyoxometalates, where the ion acts as a structure-directing agent, a charge-balancing species, and a space-filler.

In the synthesis of metal-organic frameworks (MOFs), organic amines and their corresponding ammonium cations are frequently employed as templates. acs.orgnih.gov The cyclohexylammonium cation, in particular, has been successfully used to direct the formation of specific framework topologies. acs.org During the crystallization process, the cation resides within the channels or pores of the forming framework. Its presence influences the coordination of the metal ions and organic linkers, guiding the assembly into a particular three-dimensional structure. acs.orgrsc.org After synthesis, the template can often be removed, leaving behind a porous structure with a specific architecture.

A notable example involves the synthesis of a three-dimensional porous cadmium-1,3,5-benzenetricarboxylate (BTC) framework. acs.org In this synthesis, cyclohexylamine (which is protonated to form the this compound in situ) serves as the template. The resulting MOF has the formula [Cd₂(BTC)₂(H₂O)₂]·2(HCHA)·2(EtOH)·2(H₂O), where HCHA represents the cyclohexylammonium cation. acs.org The cyclohexylammonium cations occupy the channels of the contorted rutile-type framework, stabilizing the structure through hydrogen bonding and van der Waals interactions. acs.org

The templating role of the this compound is also evident in the synthesis of polyoxometalates (POMs). These are large, anionic metal-oxide clusters that can be co-crystallized with organic cations. The cation's size and shape can influence the type of POM cluster that forms. mdpi.com For instance, cyclohexylammonium has been used as the counterion in the synthesis of ionic polymolybdate compounds, leading to the formation of specific structures like cyclohexylammonium β-octamolybdate dihydrate and cyclohexylammonium trimolybdate hydrate. mdpi.com

Furthermore, the this compound can function as a self-template in the formation of mesoporous materials. researchgate.net In the synthesis of complexes like cyclohexylammonium tetraisothiocyanatocobaltate(II), the organic cation helps to build a 3D supramolecular structure. researchgate.netresearchgate.net Upon thermal decomposition (pyrolysis), the organic cation is removed, which can create mesopores within the resulting ceramic or nanostructured material. researchgate.netnih.gov This templating effect has been noted in the preparation of cobalt sulfide (B99878) and oxide nanostructures from a single-source precursor containing the cyclohexylammonium cation. researchgate.net

The ion's ability to form specific hydrogen-bonding networks also contributes to its templating effect. Depending on the counter-anion, cyclohexylammonium salts can self-assemble into diverse supramolecular architectures, including 2D and 3D networks, as seen with cyclohexylammonium salts of terephthalate (B1205515) and thiocyanate (B1210189), respectively. researchgate.net

Table 1: Examples of Supramolecular Systems Templated by this compound

| Supramolecular System | Role of this compound | Resulting Structure/Compound | Reference |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Structure-directing, charge-balancing, and space-filling agent | A 3D porous cadmium-BTC framework: [Cd₂(BTC)₂(H₂O)₂]·2(HCHA)·2(EtOH)·2(H₂O) | acs.org |

| Polyoxometalates (POMs) | Organic cation directing the assembly of molybdate (B1676688) clusters | Cyclohexylammonium β-octamolybdate dihydrate and Cyclohexylammonium trimolybdate hydrate | mdpi.com |

| Cobalt Complex | Organic self-template for mesopore formation upon thermolysis | 3D supramolecular structure of (C₆H₁₁NH₃)₂[Co(NCS)₄] | researchgate.netresearchgate.net |

| Supramolecular Networks | Hydrogen-bonding building block | 2D network with terephthalate and 3D network with thiocyanate | researchgate.net |

Cyclohexylammonium Ion in Advanced Materials Science and Functional Materials

Organic-Inorganic Hybrid Perovskite Materials

Hybrid organic-inorganic perovskites (HOIPs) have emerged as highly promising materials for next-generation photovoltaic and optoelectronic devices. nih.gov The general structure, ABX₃, consists of a metal cation (B), a halide anion (X), and a smaller organic or inorganic cation (A). diva-portal.orgmdpi.com The introduction of larger organic cations, such as cyclohexylammonium, as spacers leads to the formation of two-dimensional (2D) or quasi-2D perovskite structures, which offer enhanced stability compared to their 3D counterparts. researchgate.net

In the architecture of layered perovskites, the cyclohexylammonium ion functions as a large organic "spacer" cation. nih.gov This cation is too large to fit into the 'A' site of the conventional 3D perovskite lattice. Instead, it intercalates between inorganic lead-halide octahedral layers, breaking the 3D network into a 2D or quasi-2D structure. nih.govaip.org These structures, known as Ruddlesden-Popper (RP) phases, have the general formula (R)₂Aₙ₋₁BₙX₃ₙ₊₁, where 'R' is the bulky spacer cation like CHA. aip.org

The CHA cation defines the thickness of the organic barrier between the inorganic sheets. This arrangement creates natural quantum wells, where the inorganic layers act as the "wells" and the organic CHA layers act as the "barriers". mit.edu This quantum confinement effect, along with dielectric confinement from the low-dielectric organic layer, leads to strongly bound electron-hole pairs, or excitons, with high binding energies. nih.govmit.edu The choice of the spacer cation is critical as it influences the structural distortions of the inorganic layers, which in turn alters the material's band structure and excitonic behavior. nih.gov By forming these 2D/3D heterostructures, materials can combine the high efficiency of 3D perovskites with the enhanced environmental stability imparted by the hydrophobic 2D layers. researchgate.net

The introduction of cyclohexylammonium ions significantly influences the crystallization process and final morphology of perovskite thin films. When used as an additive or in post-treatment surface applications, CHA-based salts can help manage the rapid crystallization of 3D perovskites, which often leads to defects. The presence of the bulky CHA cation can modulate the nucleation and growth of perovskite grains. nih.govresearchgate.net

In the formation of 2D/3D heterostructures, a thin layer of 2D perovskite containing CHA can be formed on top of a 3D perovskite film. researchgate.net This layered structure has been shown to improve the crystallinity and preferential orientation of the underlying 3D perovskite grains. researchgate.net The hydrophobic nature of the cyclohexyl group also helps to protect the perovskite film from ambient moisture, a key factor in degradation. aip.org Research on fluorinated derivatives, such as 4,4-difluorocyclohexylammonium (DFCHA+), has shown that these spacer cations can effectively create a 2D capping layer that improves the quality and durability of the perovskite film. aip.orgaip.org

Ionic defects, particularly at the surfaces and grain boundaries of polycrystalline perovskite films, are a major source of non-radiative recombination, which limits device efficiency and stability. nsf.govnih.gov The this compound and its derivatives are used to passivate these defects. When applied to the surface of a 3D perovskite film, CHA-based salts can form a 2D perovskite layer that "heals" surface halide vacancies and under-coordinated lead ions. researchgate.netresearchgate.net

The ammonium (B1175870) group (-NH₃⁺) of the CHA ion can interact with halide ions (e.g., I⁻), reducing iodide vacancies, while the bulky organic body provides a protective, moisture-resistant shield. researchgate.netaip.org This passivation reduces the density of trap states, leading to a decrease in non-radiative recombination and an improvement in the open-circuit voltage (V_OC) and fill factor (FF) of perovskite solar cells. researchgate.netaip.org For instance, devices treated to form a 2D/3D heterojunction with CHA have shown a significant increase in power conversion efficiency (PCE), with values reaching up to 23.91% from a baseline of 20.41%. researchgate.net This improvement is directly linked to the reduced interface resistance and enhanced charge transport. researchgate.net

Table 1: Performance of Perovskite Solar Cells with Cyclohexylammonium-based Interface Engineering

| Device Structure | Key Finding | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (V_OC) | Reference |

|---|---|---|---|---|

| 2D/3D Heterojunction | CHA-based 2D layer reduces interface resistance and improves hole extraction. | Increased from 20.41% to 23.91% | Increased from 1.079 V to 1.143 V | researchgate.net |

The structure of 2D perovskites with CHA as a spacer cation directly impacts their photophysical properties. The quantum and dielectric confinement within the inorganic layers leads to the formation of stable excitons with high binding energies, often on the order of several hundred meV. nih.govmit.edu These strongly bound excitons dominate the material's optical properties and make them excellent light emitters. mit.edu

The interaction between excitons and the soft, polarizable perovskite lattice can lead to the formation of exciton-polarons, which are excitons "dressed" in a cloud of lattice deformations. mit.edunih.gov In some CHA-based 2D perovskites, this strong exciton-phonon coupling can also lead to the formation of self-trapped excitons (STEs). mit.edu These STEs can result in broadband, white-light emission and typically have longer photoluminescence lifetimes, on the nanosecond to microsecond scale, compared to free excitons. mit.edu Femtosecond transient absorption spectroscopy studies have shown that surface ligands like CHA can influence charge extraction rates and non-radiative decay pathways, which are dependent on factors like their acid dissociation constant (pKa). mdpi.com

Table 2: Exciton Dynamics in Cyclohexylammonium-based Perovskites

| Material System | Phenomenon | Observation | Timescale | Reference |

|---|---|---|---|---|

| 2D Cyclohexylammonium Lead Bromide | Self-Trapped Exciton (STE) Emission | Biexponential decay of white light emission | Nanoseconds to microseconds | mit.edu |

Metal-Organic Frameworks (MOFs) and Zeolites

Beyond perovskites, the this compound plays a crucial role in the synthesis of microporous crystalline materials like zeolites. Here, it does not typically remain in the final structure but acts as a template during crystallization.

In the synthesis of zeolites, organic molecules known as structure-directing agents (SDAs) or templates are used to guide the assembly of silica (B1680970) and alumina (B75360) precursors into a specific framework topology. catalysis.blogethernet.edu.et Cyclohexylamine (B46788), the precursor to the this compound in acidic synthesis conditions, is an effective SDA for certain zeolite structures. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| Cyclohexylammonium | CHA, C₆H₁₁NH₃⁺ |

| 4,4-difluorocyclohexylammonium | DFCHA⁺ |

| N,N,N-trimethyl-1-adamantammonium | TMAda⁺ |

| Methylammonium | MA, CH₃NH₃⁺ |

| Formamidinium | FA, HC(NH₂)₂⁺ |

| n-butylamine | BA⁺ |

| Phenylethylamine | PEA⁺ |

| Lead | Pb |

| Iodine | I |

| Bromine | Br |

| Cesium | Cs |

Confinement Effects and Conformational Isomerism within Pores

When cyclohexylammonium (CHA+) cations are incorporated into the confined spaces of nanoporous materials, such as zeolites and aluminophosphates (AlPOs), their conformational freedom is significantly altered. researchgate.net This confinement leads to distinct stereoisomeric effects that are not observed in bulk materials. The flexible six-membered ring of the this compound can adopt different conformations, primarily the lower-energy "chair" form and the higher-energy "boat" or "twist-boat" forms. The orientation of the ammonium group (-NH3+) relative to the ring can be either axial or equatorial.

Within the nano-channels of these porous frameworks, the cation's conformation is dictated by a balance between its intrinsic stability and the packing interactions with the pore walls and other guest molecules. researchgate.net Research on AlPO4-44 materials synthesized using cyclohexylamine as a structure-directing agent (SDA) has provided significant insights. researchgate.net Using techniques like 1H and 13C Magic Angle Spinning (MAS) NMR spectroscopy, it has been demonstrated that the cyclohexylamine molecules are indeed protonated, existing as cyclohexylammonium ions within the pores. researchgate.net

Crucially, these studies revealed the co-existence of both equatorial and axial conformers of the this compound. researchgate.net Single-crystal X-ray diffraction analysis confirmed that the majority of the cations adopt the expected equatorial conformation. researchgate.net However, 13C MAS NMR studies detected the presence of a less stable axial conformer, particularly in silicon-rich samples. researchgate.net This finding suggests that the local chemical environment within the pore, such as the presence of SiO2 islands in the AlPO4 framework, can stabilize the higher-energy axial conformation, which would not be prevalent otherwise. researchgate.net The confinement within the one-dimensional channels alters the relative stability of the conformers, showcasing the critical role of host-guest interactions in directing the assembly of microporous materials. researchgate.net

In a related context, studies on CdS/cyclohexylamine hybrid semiconductor nanofibers have shown that the organic component can induce the formation of periodic layer-like sub-nanometer structures. nih.gov This structuring leads to a strong quantum confinement effect, demonstrating how the interaction between the this compound and an inorganic framework can dictate material properties at the nanoscale. nih.gov

Design of Hybrid Inorganic-Organic Functional Compounds

The cyclohexylammonium cation is a key component in the rational design of hybrid inorganic-organic functional materials. Its ability to act as a charge-balancing cation and a structure-directing template allows for the synthesis of compounds with specific functionalities, ranging from precursors for nanomaterials to materials with unique optoelectronic and dielectric properties. nih.govmdpi.com

Cyclohexylammonium-based hybrid salts serve as effective single-source precursors (SSPs) for the synthesis of metal oxide and sulfide (B99878) nanocrystals. An SSP is a compound that contains all the necessary elements for the final desired material, which is then formed through thermal decomposition (pyrolysis). This method offers a simple and controllable route to producing nanomaterials with high purity and specific morphologies.

Research has demonstrated the synthesis of novel organic-inorganic hybrid salts where cyclohexylammonium cations are paired with complex metal-thiocyanate anions, such as [Co(NCS)4]2-, [Ni(NCS)6]4-, and [Fe(NCS)6]3-. nih.govmdpi.comresearchgate.net These salts are designed to decompose under specific atmospheric conditions (air or an inert gas like helium) to yield either metal oxides or metal sulfides.

For example, the compound cyclohexylammonium hexaisothiocyanatoferrate(III) dihydrate, (C6H11NH3)3[Fe(NCS)6]·2.5H2O, was synthesized at room temperature and used as an SSP. nih.gov Pyrolysis of this precursor under air at 550 °C produced nanocrystalline α-Fe2O3 (hematite), while decomposition under a helium atmosphere at 800 °C yielded FeS (iron sulfide). researchgate.net Similarly, cyclohexylammonium tetraisothiocyanatocobaltate(II), (C6H11NH3)2[Co(NCS)4], was used to generate Co3O4 (tricobalt tetraoxide) nanoparticles in air and CoS (cobalt sulfide) nanoparticles under helium. researchgate.netresearchgate.net

The thermal decomposition of the cyclohexylammonium cation also acts as a soft template, creating mesopores in the final ceramic material and leading to high surface areas, which is beneficial for applications in catalysis and sensing. mdpi.com

| Precursor Compound | Pyrolysis Atmosphere | Pyrolysis Temperature | Resulting Nanomaterial | Average Crystallite Size | Reference |

|---|---|---|---|---|---|

| (C6H11NH3)4[Ni(NCS)6]·2H2O | Air | 550 °C | Nickel Oxide (NiO) | 16 nm | researchgate.net |

| (C6H11NH3)4[Ni(NCS)6]·2H2O | Helium | 500 °C | Nickel Sulfide (NiS) | 54 nm | researchgate.net |

| (C6H11NH3)3[Fe(NCS)6]·2.5H2O | Air | 550 °C | Iron Oxide (α-Fe2O3) | ~41 nm | researchgate.net |

| (C6H11NH3)3[Fe(NCS)6]·2.5H2O | Helium | 800 °C | Iron Sulfide (FeS) | ~14 nm | researchgate.net |

| (C6H11NH3)2[Co(NCS)4] | Air | Not Specified | Tricobalt Tetraoxide (Co3O4) | Nanoparticles | researchgate.netresearchgate.net |

| (C6H11NH3)2[Co(NCS)4] | Helium | Not Specified | Cobalt Sulfide (CoS) | Nanoparticles | researchgate.netresearchgate.net |

Polyoxometalates (POMs) are a class of metal-oxygen cluster anions that exhibit a vast range of structures and properties, making them highly effective in catalysis and materials science. ijfans.org The cyclohexylammonium cation is frequently used as a counter-ion in the synthesis of ionic polymolybdate (IPOM) compounds through simple, one-pot, eco-friendly routes. mdpi.comresearchgate.net

The synthesis typically involves the reaction of a molybdenum source, such as molybdenum oxide, with cyclohexylamine in an acidic aqueous solution. mdpi.com By controlling the reaction conditions, different POM anions can be formed. For instance, cyclohexylammonium β-octamolybdate dihydrate, containing the [Mo8O26]4- anion, and cyclohexylammonium trimolybdate hydrate, with the [Mo3O10]2- anion, have been successfully synthesized and characterized. mdpi.comresearchgate.net

Characterization of these hybrid POM salts is performed using a variety of techniques. Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrations of the Mo=O and Mo-O-Mo bonds in the polyanion, as well as the N-H bonds of the cyclohexylammonium cation. mdpi.com Single-crystal X-ray diffraction is essential for determining the precise crystal structure, revealing the arrangement of the POM clusters and the organic cations, and identifying the dimensionality of the resulting network. mdpi.comresearchgate.net These studies have discovered new crystal structures for several cyclohexylammonium-based polymolybdates. mdpi.comresearchgate.net The resulting materials have shown promise as catalysts for oxidation reactions, such as the epoxidation of olefins. mdpi.com

| Compound Name | Chemical Formula | POM Anion | Synthesis Method | Reference |

|---|---|---|---|---|

| Cyclohexylammonium β-octamolybdate dihydrate | (C6H11NH3)4[Mo8O26]·2H2O | [Mo8O26]4- | Reaction of molybdenum(VI) oxide and cyclohexylamine in acetic acid. | mdpi.comresearchgate.net |

| Cyclohexylammonium trimolybdate hydrate | (C6H11NH3)2[Mo3O10]·H2O | [Mo3O10]2- | Reaction of molybdenum oxide and cyclohexylamine in water under hydrothermal conditions. | mdpi.comresearchgate.net |

Hybrid inorganic-organic crystalline materials containing the this compound often exhibit fascinating physical properties, such as switchable dielectric responses and notable optoelectronic characteristics, which are directly linked to their crystal structure. rsc.orgacs.org Many of these materials belong to the family of layered perovskites with the general formula A2BX4, where 'A' is the organic cation (cyclohexylammonium), 'B' is a divalent metal, and 'X' is a halogen. nih.govnih.gov

The key to the functionality of these materials lies in temperature-induced structural phase transitions. acs.org At higher temperatures, the cyclohexylammonium cations within the crystal lattice are typically in a disordered state, exhibiting dynamic rotational motion. rsc.orgacs.org As the material is cooled below a specific transition temperature (Tc), the cations adopt a more ordered arrangement. This order-disorder transformation of the polar cyclohexylammonium cations is the primary mechanism behind the switchable dielectric properties observed in these compounds. rsc.org

For example, the compound bis(cyclohexylammonium) tetrachlorocadmate(II), [C6H11NH3]2CdCl4, undergoes successive structural phase transitions. acs.org A transition at 367 K is associated with a striking change in its dielectric constant, making it a potential high-temperature dielectric and nonlinear optical (NLO) switch. acs.org Similarly, lead halide perovskites like (CHA)2PbBr4 exhibit phase transitions that result in anomalies in their dielectric constant versus temperature curves. nih.govnih.gov The dielectric constant can show a large, step-like change at the phase transition temperature, switching between a low value in the low-temperature ordered phase and a high value in the high-temperature disordered phase. rsc.org

In addition to dielectric switching, these materials can display interesting optoelectronic properties. Many lead-halide layered perovskites with cyclohexylammonium cations exhibit broad photoluminescence (PL) with a large Stokes shift, which is tied to the structural distortion of the inorganic framework. nih.gov The dynamic motion and ordering of the cyclohexylammonium cations influence the geometry of the inorganic layers, thereby tuning the material's electronic bandgap and emission properties. nih.govnih.gov This structural-property relationship provides a clear pathway for designing new functional materials by carefully selecting the organic cation to control phase transitions and, consequently, the optoelectronic and dielectric response. researchgate.net

| Compound Formula | Phase Transition Temperature (Tc) | Observed Property | Structural Basis | Reference |

|---|---|---|---|---|

| [C6H11NH3]2CdCl4 | 367 K | Switchable dielectric constant and nonlinear optical (NLO) response. | Changes in the relative location of Cd atoms and ordering of CHA+ cations. | acs.org |

| (C6H11NH3)2PbBr4 | Above room temperature | Anomalies in dielectric constant; photoluminescence. | Order-disorder phase transitions of CHA+ cations. | nih.govnih.gov |

| (C6H11NH3)2CuBr4 | ~325 K | Step-like dielectric transition. | Order-disorder transformation of CHA+ cations. | rsc.org |

Catalytic Applications and Mechanistic Roles of Cyclohexylammonium Species

Organocatalysis and Cooperative Catalytic Systems

Organocatalysis has become a powerful strategy in chemical synthesis, and cyclohexylammonium species have been integrated into these systems in several capacities. researchgate.net They can function as ionic components within the catalyst structure or participate in complex cooperative systems where multiple catalysts work in concert. researchgate.netchim.it

The ionic nature of the cyclohexylammonium cation allows it to serve as a key component in various organocatalysts, often as part of an ionic liquid or a salt that facilitates chemical transformations. ontosight.ainih.gov For instance, cyclohexylammonium tetrafluoroborate (B81430) can be used as a catalyst where its ionic character is key to promoting certain organic reactions. ontosight.ai

In other applications, cyclohexylammonium salts of dithiocarbamates have been synthesized and utilized as reagents. The N-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt, for example, is an effective reagent for the thiation of heterocyclic amides to produce thioamides. beilstein-journals.org The synthesis of this salt involves the reaction of cyclohexylamine (B46788) with carbon disulfide in the presence of an additional equivalent of cyclohexylamine to form the stable ammonium (B1175870) salt. beilstein-journals.org

Furthermore, thiourea (B124793) derivatives incorporating a cyclohexyl group, such as 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea, have been investigated as organocatalysts. rsc.org These catalysts have shown high reactivity, comparable to established catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), for model reactions like the one between propylene (B89431) carbonate and cyclohexylamine. rsc.org The effectiveness of these thiourea-based catalysts highlights the role of the cyclohexyl moiety in tuning catalyst performance. rsc.org

The presence of a cyclohexylammonium moiety can significantly influence reaction pathways and, particularly, the stereochemical outcome of a reaction. In a visible-light-enabled [4 + 2] cycloaddition for synthesizing functionalized cyclohexylamine derivatives, the reaction of benzocyclobutylamines with α-substituted vinyl ketones proceeds with excellent diastereoselectivity (>20:1 dr) to yield benzocyclohexylamines. nih.gov The electronic properties and the position of substituents on the aromatic rings of the reactants were found to have a negligible effect on the high diastereoselectivity observed. nih.govrsc.org

An asymmetric variant of this cycloaddition was achieved through cooperative photoredox and chiral phosphoric acid (CPA) catalysis. nih.govrsc.org The non-covalent hydrogen bonding interactions between a key intermediate and the chiral phosphoric acid catalyst are proposed to create a chiral environment that effectively controls the enantioselectivity during the intramolecular addition step of an alkyl radical to an imine. rsc.org This demonstrates how the broader catalytic system, which generates the cyclohexylamine derivative, can be engineered for stereocontrol.

Similarly, the Atherton–Todd reaction, which can be used to produce phosphoramidates, has been shown to proceed with full stereocontrol when starting from an enantiopure phosphinous acid and using cyclohexylamine as the nucleophile, indicating that both the chlorination and the subsequent substitution steps are stereocontrolled. beilstein-journals.org

Table 1: Stereoselectivity in the Synthesis of Benzocyclohexylamine Derivatives| Reactant Substituent (on Phenyl Ring) | Yield | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|

| H (Electron-neutral) | Moderate to Good | >20:1 | nih.gov |

| CF3 (Electron-withdrawing) | Moderate | >20:1 | nih.govrsc.org |

| CO2Et (Electron-withdrawing) | Moderate | >20:1 | nih.gov |

| Cl (Electron-withdrawing) | Moderate | >20:1 | nih.gov |

| MeO (Electron-donating) | Moderate | >20:1 | nih.govrsc.org |

| 2-Thienyl (Heteroaromatic) | 65% | 4:1 | nih.gov |

Cooperative catalysis, where two or more distinct catalysts work together to facilitate a transformation not possible with either catalyst alone, is a sophisticated synthetic strategy. chim.itrsc.org Cyclohexylamine and its derivatives have been incorporated into such systems, particularly those that merge organocatalysis with other catalytic modes like transition-metal or photoredox catalysis. chim.itrsc.org

A prime example is the enantioselective synthesis of dihydropyrans, which utilizes a cooperative system combining a Y(III) complex with a bifunctional primary amine. chim.it In a different approach, the synthesis of functionalized cyclohexylamine derivatives has been achieved by merging photoredox catalysis with chiral phosphoric acid catalysis. nih.gov This dual system enables a [4 + 2]-cycloaddition of benzocyclobutylamines and unsaturated enones, where the photocatalyst initiates the reaction and the chiral acid controls the stereochemistry. nih.gov

Triple cooperative catalysis systems have also been developed. One such system combines an N-heterocyclic carbene (NHC), a sulfinate, and a photoredox catalyst for the direct α-C–H acylation of alkenes. nih.gov In these intricate systems, all three catalytic cycles are interwoven. While not directly involving a cyclohexylammonium species as the catalyst, cyclohexylamine can be a substrate or a building block in reactions that utilize these advanced catalytic concepts. For instance, the reductive coupling of phenols with cyclohexylamine over a palladium catalyst follows a multi-step mechanism where the catalyst facilitates both hydrogenation and condensation steps. csic.es

Amination and Hydrogenolysis Reactions

In heterogeneous catalysis, cyclohexylamine and its protonated form, the cyclohexylammonium ion, are central to important industrial reactions such as amination and hydrogenolysis. Their behavior is largely governed by their interactions with the catalyst surface.

The adsorption of cyclohexylamine (CHA) on metal surfaces is a critical first step in many catalytic transformations. Studies using temperature-programmed reaction spectroscopy (TPRS) and X-ray photoelectron spectroscopy (XPS) on a Ni(100) surface have provided detailed insights into these interactions. acs.org Below 240 K, adsorbed cyclohexylamine interacts with the nickel surface through both its amino group and one carbon atom of the cyclohexyl ring, suggesting a tilted adsorption geometry. acs.org This interaction with the surface primarily through the amino group is confirmed by shifts in the nitrogen core level observed in XPS. acs.org

Upon heating, adsorbed CHA undergoes substantial hydrogenolysis, even without external hydrogen, through a disproportionation reaction that yields ammonia (B1221849) and benzene (B151609). acs.org The presence of external hydrogen can enhance the yield of benzene by increasing the concentration of surface-adsorbed hydrogen, which facilitates the cleavage of the C-N bond and inhibits dehydrogenation pathways that lead to unwanted surface residues. acs.org The strength of these surface interactions can be quantified by adsorption enthalpies, which vary depending on the adsorbent material.

Table 2: Adsorption Enthalpies of Cyclohexylamine on Various Adsorbents| Adsorbent | Adsorption Enthalpy (kJ/mol) | Source |

|---|---|---|

| Ambersorb 572 | 680 | tandfonline.com |

| Tenax TA | 560 | tandfonline.com |

| Carbotrap | 540 | tandfonline.com |

In the solid state, cyclohexylammonium cations form specific interactions within crystal lattices. For example, in the crystal structure of (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O, three types of hydrogen bonds are observed: between the ammonium cation and the thiocyanate (B1210189) nitrogen (N—H···N), between the ammonium cation and water (N—H···O), and between water and the thiocyanate sulfur (O—H···S). mdpi.com These well-defined interactions are crucial for the stability and structure of the complex. mdpi.comresearchgate.net

The oxidation of cyclohexylamine is a key reaction for producing valuable chemical intermediates like cyclohexanone (B45756) oxime, a precursor to nylon. researchgate.net The mechanism of this oxidation often involves the activation of molecular oxygen on a heterogeneous catalyst surface. researchgate.net Studies on the oxidation of cyclohexylamine over catalysts containing tungsten, molybdenum, and vanadium oxides have shown that the reaction yields cyclohexanone oxime, cyclohexanone, and cyclohexylidenecyclohexylamine, depending on the specific catalyst and reaction conditions. researchgate.net

The proposed mechanism involves the formation of active oxygen species on the catalyst surface, which then oxidize the cyclohexylamine. researchgate.net Tungsten-based catalysts have demonstrated around 70% selectivity for cyclohexanone oxime at a cyclohexylamine conversion of about 20%. researchgate.net Catalyst deactivation is a common issue, often caused by the deposition of tar-like products on the catalyst surface. researchgate.net

Table 3: Product Selectivity in the Oxidation of Cyclohexylamine over a Tungsten Catalyst| Product | Selectivity | Cyclohexylamine Conversion | Source |

|---|---|---|---|

| Cyclohexanone Oxime | ~70% | ~20% | researchgate.net |

| Cyclohexylidenecyclohexylamine | Main Product | ||

| Cyclohexanone | Main Product |

In other catalytic systems, such as the reductive amination of phenolics with cyclohexylamine over a Pd/C catalyst, the dehydrogenation capacity of the catalyst can lead to the formation of cyclohexylaniline at higher temperatures. csic.es The mechanism for allylic oxidation with selenium dioxide, which proceeds through an ene reaction followed by a researchgate.net-sigmatropic rearrangement, provides a well-accepted model for the selective oxidation of C-H bonds adjacent to double bonds, a transformation relevant to the chemistry of cyclohexene (B86901) derivatives that can be formed from cyclohexylamine. thieme-connect.com

This compound in Acid-Base Catalysis and Proton Transfer

The this compound, the conjugate acid of cyclohexylamine, plays a significant role in various chemical transformations as a key participant in acid-base catalysis and proton transfer reactions. ontosight.ainih.gov Its ability to act as a proton donor and engage in proton exchange makes it a valuable species in facilitating a range of organic reactions. The catalytic activity is often observed in the context of its salts, such as cyclohexylammonium chloride, benzoate, and acetate, which can be formed through the straightforward acid-base reaction of cyclohexylamine with the corresponding acid. solubilityofthings.com

The involvement of the this compound is also central to understanding proton transfer mechanisms, particularly in non-polar or weakly polar solvents. uc.pt Extensive studies on proton exchange reactions have been conducted using cyclohexylamine as the solvent. acs.orgacs.org These investigations often involve the transfer of a proton from a carbon acid to the amine, forming a this compound and a carbanion. The rates and equilibrium of these proton transfer reactions provide fundamental insights into kinetic acidity and the structure of the transition states. uc.ptacs.org

Kinetic isotope effect studies have been instrumental in elucidating the mechanistic details of these proton transfer reactions. For instance, by comparing the rates of proton, deuteron, and triton (B1239919) transfer in cyclohexylamine, researchers have been able to calculate isotope effects for individual steps of the exchange reaction. researchgate.net These studies support mechanisms proceeding through a conjugate acid intermediate, where the cyclohexylammonium species is explicitly formed. For example, in the exchange reactions of toluene (B28343) in cyclohexylamine, distinct kinetic isotope effects have been measured, shedding light on the nature of the proton transfer step. researchgate.net

Furthermore, the formation of supramolecular assemblies between amines, including cyclohexylamine derivatives, and acids like trifluoroacetic acid (TFA) highlights the fundamental nature of proton transfer in these systems. nih.gov Electrospray ionization mass spectrometry studies have revealed the formation of stable protonated clusters, such as [M(4)TFA(3) + H]⁺ (where M is the amine), which are essentially small-scale models of acid-base interactions in a non-aqueous environment. The stability and structure of these clusters are dictated by the proton transfer from the acid to the amine, forming the ammonium ion which then hydrogen bonds with other species. nih.gov

The table below summarizes key research findings related to the catalytic and mechanistic roles of cyclohexylammonium species.

| Reaction Type | Substrate(s) | Cyclohexylammonium Species/Catalyst | Key Findings | Reference(s) |

| Ester Aminolysis | Esters, Cyclohexylamine | Cyclohexylammonium Salts | Cyclohexylammonium salts act as acid catalysts, accelerating the reaction rate. | acs.org |

| Proton Exchange | Toluene, Triphenylmethane | Cyclohexylamine (solvent and base) | Kinetic isotope effects (kH/kD, kD/kT) were determined, providing insight into the proton transfer mechanism and the role of internal return. | researchgate.net |

| Proton Exchange | Various Hydrocarbons | Lithium/Cesium Cyclohexylamide in Cyclohexylamine | The mechanism of proton exchange between hydrocarbons and the amide base was studied in detail in cyclohexylamine solvent. | uc.pt |

| Ion Pair Acidity | Dithianes | Cesium Cyclohexylamide in Cyclohexylamine | Equilibrium acidities of dithianes were measured, with the this compound being the conjugate acid of the base used. | acs.org |

| Supramolecular Assembly | 4-tert-butyl-cyclohexylamine, Trifluoroacetic Acid (TFA) | N/A (Study of complex formation) | Formation of high-order protonated clusters, such as [M(7)TFA(6) + H]⁺, demonstrating complex self-assembly driven by proton transfer. | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Intermolecular Interactions

Vibrational spectroscopy is a powerful tool for probing the molecular structure and bonding within the cyclohexylammonium ion, particularly the intermolecular forces such as hydrogen bonding that dictate its properties in condensed phases. bmrb.io

FTIR and Raman spectroscopy are instrumental in identifying the characteristic vibrational modes of the this compound and understanding how they are influenced by its environment. The protonation of the amino group to form the ammonium (B1175870) group (-NH₃⁺) creates a strong hydrogen bond donor site. The strength and nature of these hydrogen bonds significantly alter the frequencies of the N-H stretching and bending vibrations.

In the solid state or in solution, the -NH₃⁺ group of the this compound can form strong N-H···A hydrogen bonds, where 'A' is a suitable acceptor atom (like oxygen or a halide). These interactions cause a noticeable shift in the N-H stretching frequencies compared to a theoretical "free" ion.

N-H Stretching Vibrations: In the absence of strong hydrogen bonding, primary amine (R-NH₂) N-H stretches typically appear in the 3300-3500 cm⁻¹ region. masterorganicchemistry.com For the corresponding ammonium ion (R-NH₃⁺), these stretching modes are shifted to lower frequencies, often appearing as a broad band in the 2800-3200 cm⁻¹ range. This broadening and red-shift are hallmark indicators of strong hydrogen bonding. nih.gov The broadness of the peak results from the collection of slightly different hydrogen bond strengths and distances present in the sample.

N-H Bending Vibrations: The asymmetric and symmetric bending (scissoring) modes of the -NH₃⁺ group are also sensitive to hydrogen bonding. These typically appear in the 1560-1650 cm⁻¹ region. Stronger hydrogen bonding can shift these modes to higher wavenumbers. 49.50.81

The table below summarizes typical vibrational frequencies for amine and ammonium groups, highlighting the influence of protonation and hydrogen bonding.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Characteristics |

| Symmetric N-H Stretch | Primary Amine | ~3300 cm⁻¹ | Sharp peak, part of a doublet for primary amines. |

| Asymmetric N-H Stretch | Primary Amine | ~3400 cm⁻¹ | Sharp peak, part of a doublet for primary amines. |

| N-H Bending (Scissoring) | Primary Amine | 1590-1650 cm⁻¹ | Moderate to strong peak. |

| N-H Stretch | Ammonium Ion | 2800-3200 cm⁻¹ | Very broad and strong band, indicative of strong N-H···A hydrogen bonding. |

| Asymmetric N-H Bending | Ammonium Ion | ~1600 cm⁻¹ | Strong peak, position sensitive to the hydrogen bond acceptor. |

| Symmetric N-H Bending | Ammonium Ion | ~1500 cm⁻¹ | Medium to strong peak, often overlapping with other bands. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Solution Dynamics

NMR spectroscopy is an indispensable technique for obtaining detailed information about the molecular structure, conformation, and dynamic behavior of the this compound in both solid and solution phases.

In the solid state, the this compound is locked into specific conformations. Solid-state NMR with magic-angle spinning (MAS) can overcome the line broadening typically seen in solids, providing high-resolution spectra that reveal structural details. nih.govemory.edu

For the this compound, the cyclohexane (B81311) ring predominantly exists in a chair conformation. In the solid state, this conformation is static on the NMR timescale. ¹³C solid-state NMR can distinguish between the different carbon atoms in the ring (C1, C2/C6, C3/C5, C4). The chemical shifts are sensitive to the local environment, including packing effects and the position of the counter-ion. For instance, the ¹³C chemical shifts for cyclohexylamine (B46788) hydrochloride in the solid state differ from those in solution, reflecting the restricted motion and intermolecular interactions in the crystal lattice. chemicalbook.com This technique is particularly powerful for studying the ion when it is trapped within a host matrix, such as a zeolite or a metal-organic framework, allowing for the characterization of its specific orientation and conformation.

| Carbon Atom | Cyclohexylamine (in CDCl₃) | Cyclohexylamine Hydrochloride (in D₂O) |

|---|---|---|

| C1 (bearing N) | 50.6 | 52.3 |

| C2, C6 | 37.3 | 32.8 |

| C3, C5 | 26.2 | 25.1 |

| C4 | 25.3 | 25.7 |

In solution, the this compound undergoes rapid conformational exchange, primarily a chair-to-chair ring flip. Solution NMR is used to study the thermodynamics and kinetics of these processes. More significantly, it is a primary tool for investigating host-guest interactions. beilstein-journals.org

The this compound can act as a guest, binding within the cavity of a larger host molecule such as a cyclodextrin or calixarene. This binding is driven by non-covalent interactions. ¹H and ¹³C NMR are used to confirm and characterize this complexation. nih.govnih.gov Upon binding, the electronic environment of the guest's nuclei changes, leading to measurable changes in their chemical shifts (Δδ). The magnitude of these shifts provides information about the geometry of the host-guest complex and the depth of penetration of the guest into the host cavity. beilstein-journals.org By titrating the host with the guest (or vice versa) and monitoring the chemical shift changes, a binding isotherm can be constructed to calculate the association constant (Kₐ) for the complex.